2-{(E)-[(2,3-dimethylphenyl)imino]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
2-{[(2,3-DIMETHYLPHENYL)IMINO]METHYL}-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,3-DIMETHYLPHENYL)IMINO]METHYL}-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the imine group: This is achieved by reacting 2,3-dimethylbenzaldehyde with an appropriate amine under acidic conditions.
Cyclization: The imine intermediate undergoes cyclization with a suitable reagent to form the pyrido[1,2-a][1,3]benzimidazole core.
Hydroxylation: Introduction of the hydroxyl group at the desired position is carried out using oxidizing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This would include:
Optimization of reaction conditions: Temperature, pressure, and solvent choice are critical factors.
Catalysis: Use of catalysts to improve reaction efficiency and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,3-DIMETHYLPHENYL)IMINO]METHYL}-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The cyanide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-{[(2,3-DIMETHYLPHENYL)IMINO]METHYL}-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-{[(2,3-DIMETHYLPHENYL)IMINO]METHYL}-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves interaction with specific molecular targets. The imine and cyanide groups are likely to play a crucial role in its activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylphenyl derivatives: Compounds with similar aromatic structures.
Pyrido[1,2-a][1,3]benzimidazole derivatives: Compounds with similar core structures.
Uniqueness
The uniqueness of 2-{[(2,3-DIMETHYLPHENYL)IMINO]METHYL}-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE lies in
Properties
CAS No. |
5201-87-6 |
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Molecular Formula |
C22H18N4O |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[(2,3-dimethylphenyl)iminomethyl]-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C22H18N4O/c1-13-7-6-9-18(14(13)2)24-12-17-15(3)16(11-23)21-25-19-8-4-5-10-20(19)26(21)22(17)27/h4-10,12,25H,1-3H3 |
InChI Key |
ROPQSQMCAMVXSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N=CC2=C(C(=C3NC4=CC=CC=C4N3C2=O)C#N)C)C |
Origin of Product |
United States |
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